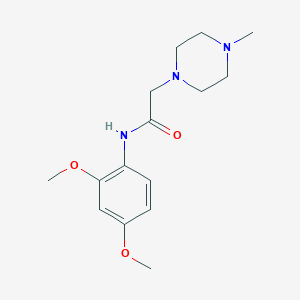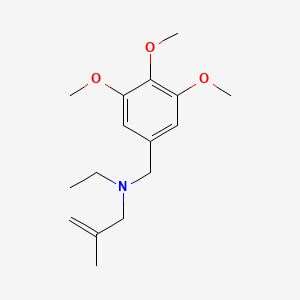
N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as DMXAA, is a synthetic compound that has been of interest to researchers due to its potential use in cancer treatment. DMXAA was first synthesized in 1998 and has since been studied extensively for its anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to stimulate the production of cytokines, which are important signaling molecules in the immune system.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is involved in the regulation of blood flow and inflammation. N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has also been shown to increase the production of reactive oxygen species, which can induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is that it has been shown to be effective against a wide range of cancer cell types. However, one limitation is that it has been shown to be less effective in certain types of cancer, such as breast cancer.
Orientations Futures
There are a number of future directions for research on N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. One area of research is the development of new formulations of N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide that can be more easily administered to patients. Another area of research is the development of new combination therapies that can enhance the effectiveness of N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. Finally, further research is needed to better understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide and to identify new targets for cancer treatment.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with 4-methylpiperazine. The final step involves the reaction of the resulting compound with acetic anhydride to produce N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis. N-(2,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-17-6-8-18(9-7-17)11-15(19)16-13-5-4-12(20-2)10-14(13)21-3/h4-5,10H,6-9,11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOFZDAXLAFLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5727547.png)
![2-(4-amino-6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B5727552.png)

![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)

![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)


